Evidence 1: Lipophilicity (LogP) Comparison with 4,4'-Dichloro Analog
The calculated partition coefficient (LogP) for 1,1'-(Chloromethylene)bis(4-fluorobenzene) is 4.293 [1]. In contrast, its 4,4'-dichloro analog (1,1-bis(4-chlorophenyl)chloromethane, CAS 782-08-1) has a significantly higher computed LogP of 5.5-5.8 . This difference quantifies the distinct lipophilicity imparted by fluorine versus chlorine substitution, a critical parameter for passive membrane permeability and CNS penetration in drug design.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | 4.293 |
| Comparator Or Baseline | 1,1-bis(4-chlorophenyl)chloromethane (CAS 782-08-1) |
| Quantified Difference | Comparator LogP is approximately 1.2 to 1.5 units higher |
| Conditions | Computational prediction model (implied standard, e.g., ACD/Labs or XLogP) |
Why This Matters
This lower LogP value indicates a reduced lipophilicity for the difluoro compound, which can translate to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, excretion) profile compared to the highly lipophilic dichloro analog, making it a preferred starting material for CNS drug candidates.
- [1] Chem960. (n.d.). 27064-94-4 (Chlorobis(4-fluorophenyl)methane). Retrieved from https://m.chem960.com/ View Source
